Lometrexol (hydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

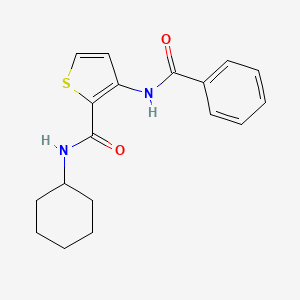

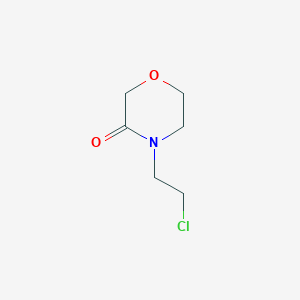

Lometrexol (hydrate) is a folate analog antimetabolite with antineoplastic activity. It is a derivative of dideazatetrahydrofolate (DDATHF) , which is a potent inhibitor of de novo purine synthesis . The compound is available as a crystalline solid and has the following chemical formula: C21H25N5O6 • XH2O .

Synthesis Analysis

The synthesis of Lometrexol involves the modification of the natural folate structure. It is designed to inhibit the enzyme glycinamide ribonucleotide formyltransferase (GART) , which is essential for purine synthesis. By interfering with this pathway, Lometrexol disrupts DNA synthesis and inhibits tumor cell proliferation .

Molecular Structure Analysis

Lometrexol’s molecular structure consists of a benzoyl group linked to a glutamic acid moiety, with a hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl side chain. The compound adopts a crystalline solid form and exhibits solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Chemical Reactions Analysis

Lometrexol primarily interacts with the enzyme GART. It forms a complex with the enzyme, preventing the conversion of glycinamide ribonucleotide to formylglycinamide ribonucleotide. This inhibition disrupts the de novo purine synthesis pathway, leading to decreased DNA synthesis and cell cycle arrest .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anticancer Activity and Toxicity Management :

- Lometrexol, an antifolate inhibiting glycinamide ribonucleotide formyltransferase (GARFT), shows activity against tumors resistant to other drugs like methotrexate. Its initial development faced challenges due to severe toxicities, which can be managed with folic acid supplementation. This supplementation significantly reduces toxicity, enabling its use in cancer therapy (Laohavinij et al., 2004).

Phase I Clinical Study Insights :

- A Phase I study indicated that weekly administration of lometrexol with daily oral folic acid is well-tolerated and feasible, setting the stage for Phase II evaluations. This combination can reduce lometrexol's toxicity while maintaining its potential antitumor activity (Roberts et al., 2000).

Pharmacokinetics of Lometrexol :

- The pharmacokinetics of lometrexol were evaluated in patients receiving the drug with folic acid supplementation. The study found that lometrexol pharmacokinetics remained consistent regardless of folic acid use, suggesting no significant interaction between the two substances (Wedge et al., 1995).

Dietary Folic Acid's Impact :

- The therapeutic activity of lometrexol is influenced by dietary folic acid intake. In mice, lometrexol's lethality and therapeutic activity varied significantly with folic acid levels, underscoring the importance of diet in modulating drug effects (Alati et al., 1996).

Biochemical and Pharmacological Profile :

- Lometrexol's biochemical and pharmacological properties, including its potent cytotoxic effects against cancer cell lines and potential for broad antitumor activity, were studied in comparison with LY309887, another GARFT inhibitor. These insights support the hypothesis of clinical activity against solid tumors (Mendelsohn et al., 2004).

Membrane Folate-Binding Protein's Role :

- Research on lometrexol's cytotoxicity in ovarian carcinoma cell lines highlighted the significance of membrane folate-binding protein in the drug's efficacy, indicating a potential predictor for cancer cell sensitivity to DDATHF (Sen et al., 1996).

Mechanism of Action

Properties

IUPAC Name |

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O6.H2O/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);1H2/t12-,15+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFQSKJUVDZANQ-YLCXCWDSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2632132.png)

![[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride](/img/structure/B2632133.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2632137.png)

![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2632139.png)

![Ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2632142.png)

![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)